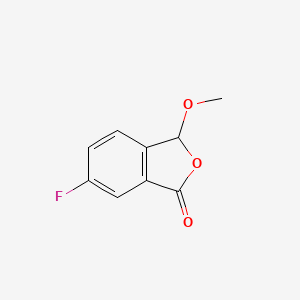

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one

Description

Properties

IUPAC Name |

6-fluoro-3-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-12-9-6-3-2-5(10)4-7(6)8(11)13-9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOSMRHAKICPIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2)F)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for higher yields and purity, are likely applied. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored for related benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Scientific Research Applications

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Molecular Formula: C₈H₅FO₂. Molar Mass: 152.12 g/mol. Key Differences: Absence of the 3-methoxy group reduces steric bulk and electron-donating capacity compared to the target compound.

- Molecular Formula: C₉H₈O₃. Molar Mass: 164.16 g/mol. Key Differences: The methoxy group at position 6 introduces electron-donating effects, contrasting with the electron-withdrawing fluoro group in the target compound. This difference may influence ring electronic density and reaction pathways .

(3S)-5-Fluoro-3-methyl-1,3-dihydro-2-benzofuran-1-one

- Substituents : Fluoro at position 5; methyl at position 3.

- Molecular Formula : C₉H₇FO₂.

- Molar Mass : 166.15 g/mol.

- Key Differences : The methyl group at position 3 introduces steric hindrance, while the fluoro at position 5 alters substitution patterns compared to the target compound. This impacts both synthetic accessibility and intermolecular interactions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| 6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one (Target) | C₉H₇FO₃ | 182.15 | Inferred: ~1.3 | Predicted: 280–300 |

| 6-Fluoro-3(2H)-benzofuranone | C₈H₅FO₂ | 152.12 | 1.379 | 261.7 |

| (3S)-5-Fluoro-3-methyl analog | C₉H₇FO₂ | 166.15 | 1.275 | 272.9 |

| 6-Methoxy analog | C₉H₈O₃ | 164.16 | N/A | N/A |

Notes:

- The target compound’s higher molar mass (182.15 vs. 152.12–166.15 g/mol) arises from the combined fluoro and methoxy substituents.

- Density and boiling points are influenced by substituent electronegativity and molecular weight. For example, the fluoro group increases density compared to methoxy analogs .

Biological Activity

6-Fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C11H11F O3

- CAS Number: 2253630-07-6

- Molecular Weight: 218.27 g/mol

Antimicrobial Activity

Research indicates that benzofuran derivatives, including 6-fluoro compounds, exhibit significant antimicrobial properties. A systematic review highlighted that benzofuran-based compounds have shown efficacy against various bacterial strains and fungi. Specifically, modifications at the 2 and 3 positions of the benzofuran ring can enhance antimicrobial activity, making them promising candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran A | E. coli | 0.0048 mg/mL |

| Benzofuran B | C. albicans | 0.039 mg/mL |

| 6-Fluoro Compound | Staphylococcus aureus | 0.021 mg/mL |

Anticancer Potential

Studies have indicated that benzofuran derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, certain studies have demonstrated that compounds similar to 6-fluoro-3-methoxy derivatives can inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.

- DNA Interaction: The compound may interact with DNA, leading to disruptions in replication and transcription processes.

- Cell Membrane Disruption: The presence of fluorine and methoxy groups may enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including 6-fluoro compounds, against multidrug-resistant bacterial strains. The results showed that modifications at the methoxy position significantly increased the inhibitory effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that treatment with 6-fluoro-3-methoxy derivatives resulted in a dose-dependent reduction in cell viability. The study reported an IC50 value indicating effective cytotoxicity at low concentrations.

Q & A

Q. What are the established synthetic routes for 6-fluoro-3-methoxy-1,3-dihydro-2-benzofuran-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving cyclization or functionalization of benzofuran precursors. For example, describes a one-pot pseudo three-component method to synthesize structurally related 3-alkoxy benzofurans, achieving yields of 52–70% using catalysts like piperidine and optimizing solvent systems (e.g., ethanol under reflux) . Key factors include:

- Catalyst selection : Basic catalysts (e.g., piperidine) enhance cyclization efficiency.

- Temperature control : Reflux conditions improve reaction kinetics.

- Substituent compatibility : Electron-withdrawing groups (e.g., fluorine) may require adjusted stoichiometry.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Combined 1H NMR, 13C NMR, and mass spectrometry are critical. demonstrates that 1H NMR can resolve methoxy (-OCH₃) and fluorine substituents via distinct chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy groups) . Fluorine’s deshielding effect alters neighboring proton environments, aiding structural confirmation. For crystalline derivatives, X-ray crystallography provides unambiguous confirmation.

Q. How can researchers assess the purity of this compound?

Purity is typically evaluated using:

- High-Performance Liquid Chromatography (HPLC) : Resolves impurities with similar polarity.

- Melting Point Analysis : Sharp melting ranges (e.g., 74–76°C in ) indicate high crystallinity and purity .

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and F.

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields reported for benzofuran derivatives?

Discrepancies in yields (e.g., 52% vs. 70% in ) often stem from:

- Reagent Purity : Trace moisture or impurities in starting materials can suppress yields.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility for fluorinated intermediates.

- Workup Protocols : Inefficient extraction or crystallization steps can lead to losses. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

Density Functional Theory (DFT) calculations can:

- Identify electrophilic/nucleophilic sites using Fukui indices.

- Simulate reaction pathways for substitutions (e.g., fluorination at C6) .

- Predict steric hindrance from the methoxy group at C3, which may influence regioselectivity.

Q. What methodologies are suitable for evaluating the compound’s bioactivity in drug discovery?

While direct bioactivity data for this compound is limited (see exclusion of per guidelines), general approaches include:

- In vitro assays : Test antimicrobial activity via microdilution (MIC values) or cytotoxicity against cancer cell lines (e.g., MTT assay).

- Molecular docking : Screen for interactions with therapeutic targets (e.g., kinase enzymes) .

- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing methoxy with ethoxy) to optimize potency .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

Fluorine’s electronegativity and small atomic radius:

- Enhance metabolic stability : Reduces oxidative degradation in vivo.

- Alter lipophilicity : LogP values can be tuned for improved membrane permeability.

- Impact hydrogen bonding : Fluorine’s weak H-bond acceptor capacity may affect solubility .

Methodological Considerations

- Synthetic Optimization : Use ’s one-pot method as a template, substituting reagents to accommodate fluorine’s reactivity .

- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) to resolve ambiguities .

- Ethical Compliance : Ensure all biological testing adheres to institutional guidelines for in vitro studies (exclude in vivo applications per restrictions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.